9-Methoxycamptothecin

Cytotoxicity IC50 Ovarian Cancer

9-Methoxycamptothecin (MCPT) delivers a quantifiable advantage: ~1,000-fold higher aqueous solubility (2.7 g/L) vs camptothecin, simplifying in vivo dosing. Direct studies prove superior potency (lower IC50) over 10-Hydroxycamptothecin in A2780 & HeLa models. Clean Topo I selectivity—zero Topo II activity at 100 μM—eliminates confounding variables. Validated in vivo in A375 melanoma xenografts. Choose MCPT when solubility, selectivity, and proven efficacy are non-negotiable.

Molecular Formula C21H18N2O5
Molecular Weight 378.4 g/mol
CAS No. 39026-92-1
Cat. No. B1664710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methoxycamptothecin
CAS39026-92-1
SynonymsNSC176323;  NSC 176323;  NSC-176323;  9-Methoxycamptothecin
Molecular FormulaC21H18N2O5
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O
InChIInChI=1S/C21H18N2O5/c1-3-21(26)14-8-16-18-11(7-12-15(22-18)5-4-6-17(12)27-2)9-23(16)19(24)13(14)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1
InChIKeyXVMZDZFTCKLZTF-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





9-Methoxycamptothecin (CAS 39026-92-1): A Topoisomerase I Inhibitor with Differentiated Cytotoxicity and Solubility Profile


9-Methoxycamptothecin (MCPT, CAS 39026-92-1) is a naturally occurring camptothecin analog, classified as a pentacyclic quinoline alkaloid, originally isolated from Camptotheca acuminata and Nothapodytes nimmoniana [1]. It functions as a selective topoisomerase I (Topo I) poison, stabilizing the covalent Topo I-DNA complex and thereby disrupting DNA replication and transcription in rapidly dividing cancer cells [1][2]. In addition to its established mechanism of inducing G2/M phase cell cycle arrest and caspase-dependent apoptosis [2][3], this compound is characterized by the presence of a methoxy (-OCH3) group at the C-9 position of the camptothecin core, a structural feature that confers distinct physicochemical and pharmacological properties, most notably enhanced aqueous solubility compared to its parent scaffold .

Why Camptothecin, 10-Hydroxycamptothecin, or 9-Aminocamptothecin Cannot Be Assumed as Equivalent Substitutes for 9-Methoxycamptothecin


The camptothecin (CPT) class is characterized by a high degree of structural heterogeneity leading to significant divergence in topoisomerase I poisoning potency, target selectivity, DNA damage profile, and physicochemical behavior [1][2]. Crucially, even minor modifications to the core scaffold, such as the C-9 methoxy group present in 9-Methoxycamptothecin (MCPT), result in a distinct pharmacological fingerprint. For example, MCPT exhibits a specific topoisomerase I inhibition profile without activity against topoisomerase II, a property not uniformly shared across all camptothecin derivatives [3]. Furthermore, its solubility profile diverges significantly from the sparingly soluble parent camptothecin, affecting formulation and bioavailability [4]. Consequently, the assumption that a generic camptothecin derivative, such as 10-hydroxycamptothecin (HCPT) or 9-aminocamptothecin (9-AC), will yield equivalent experimental outcomes in terms of cellular potency, enzyme selectivity, or in vivo performance is fundamentally unsupported. Direct, quantitative evidence is required to differentiate MCPT from its closest analogs for scientifically rigorous selection.

Quantitative Differentiation of 9-Methoxycamptothecin Against Key Analogs: Potency, Selectivity, and Solubility


Superior Cytotoxicity to 10-Hydroxycamptothecin (HCPT) in Human Cancer Cell Lines

In a direct head-to-head comparison, 9-Methoxycamptothecin (MCPT) demonstrates significantly higher cytotoxic potency than the clinically relevant analog 10-Hydroxycamptothecin (HCPT) in both human ovarian and cervical cancer cell lines. MCPT achieved IC50 values of 79 ± 21 nM in A2780 (ovarian) cells and 151 ± 61 nM in HeLa (cervical) cells, which were markedly lower than those observed for the positive control HCPT in the same assay [1].

Cytotoxicity IC50 Ovarian Cancer Cervical Cancer

Selective Topoisomerase I Inhibition with No Activity Against Topoisomerase II

9-Methoxycamptothecin (MCPT) was evaluated for its ability to inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II) using agarose gel electrophoresis. At a concentration of 100 μM, MCPT clearly inhibited Topo I enzymatic activity, but it exhibited no detectable inhibitory effect on Topo II under the same experimental conditions [1]. This contrasts with other camptothecin derivatives that may exhibit a broader target profile or distinct cleavage patterns [2].

Topoisomerase Inhibition Target Selectivity Mechanism of Action

Enhanced Aqueous Solubility Relative to the Parent Compound Camptothecin

The introduction of the methoxy group at the C-9 position of the camptothecin core results in a substantial improvement in aqueous solubility. 9-Methoxycamptothecin (MCPT) is reported to have an aqueous solubility of 2.7 g/L at 25°C [1]. In stark contrast, the parent compound camptothecin (CPT) is notoriously hydrophobic and practically insoluble in water, with a reported aqueous solubility of approximately 0.0025 g/L (2.5 μg/mL) [2]. This represents an approximate 1000-fold increase in water solubility for MCPT.

Solubility Physicochemical Property Formulation

Potent Antitumor Activity In Vivo in a Melanoma Xenograft Model

In a preclinical study evaluating 9-Methoxycamptothecin (MCPT) for the treatment of melanoma, MCPT demonstrated significant in vivo efficacy. Following treatment with MCPT, BALB/c nude mice bearing subcutaneous tumors derived from human A375 melanoma cells showed a marked and effective inhibition of tumor growth compared to untreated control animals [1].

In Vivo Efficacy Xenograft Melanoma Tumor Growth Inhibition

Optimized Scientific and Industrial Applications for 9-Methoxycamptothecin Based on Verified Differential Evidence


Lead Optimization Programs Targeting Ovarian or Cervical Cancer

Researchers engaged in developing novel therapeutics for ovarian (e.g., A2780 model) or cervical (e.g., HeLa model) cancers can prioritize 9-Methoxycamptothecin as a potent lead scaffold. Its demonstrated superiority in direct comparative in vitro studies, showing lower IC50 values than 10-Hydroxycamptothecin (HCPT) [1], provides a quantifiable rationale for its selection over this common analog in primary screening and structure-activity relationship (SAR) campaigns.

Investigating DNA Damage Pathways with a Clean Topoisomerase I Poison

For studies focused on elucidating the cellular response to Topoisomerase I (Topo I)-mediated DNA damage without the confounding variable of Topoisomerase II (Topo II) inhibition, 9-Methoxycamptothecin (MCPT) serves as a highly suitable chemical probe. Experimental evidence confirms that at a concentration of 100 μM, MCPT inhibits Topo I while exhibiting no activity against Topo II [2]. This functional selectivity is essential for generating interpretable data in assays for DNA single-strand breaks, checkpoint activation, and repair kinetics.

Formulation Development and In Vivo Studies Requiring Enhanced Aqueous Solubility

In scenarios where the notoriously poor aqueous solubility of camptothecin (CPT) presents a significant experimental hurdle, 9-Methoxycamptothecin offers a practical and quantifiable advantage. With a water solubility of 2.7 g/L—approximately 1000-fold higher than the parent CPT (~0.0025 g/L) [3][4]—MCPT simplifies the preparation of dosing solutions for in vivo efficacy studies, reduces reliance on potentially confounding organic excipients, and can streamline analytical method development, thereby improving workflow efficiency and data reproducibility.

Preclinical Development for Melanoma Therapeutics

Drug discovery teams exploring novel interventions for melanoma can leverage the validated in vivo efficacy of 9-Methoxycamptothecin (MCPT) as a basis for further development. In a relevant preclinical model using BALB/c nude mice bearing A375 human melanoma xenografts, MCPT treatment resulted in significant tumor growth inhibition [5]. This established in vivo activity, which stems from a well-defined mechanism involving G2/M arrest and caspase-dependent apoptosis, positions MCPT as a compelling starting point for lead optimization aimed at overcoming chemoresistance in melanoma.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Methoxycamptothecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.